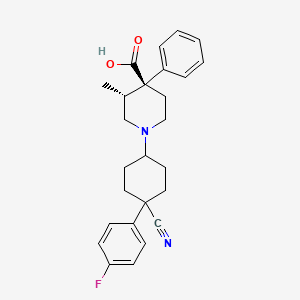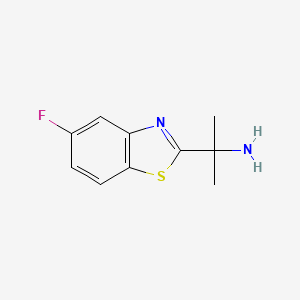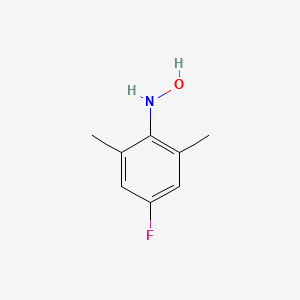
4-Fluoro-N-hydroxy-2,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-hydroxy-2,6-dimethylaniline is an aromatic amine derivative that features a fluorine atom at the para position and a hydroxyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is subsequently fluorinated to introduce the fluorine atom at the para position.
Hydroxylation: Finally, the amine group is hydroxylated to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-hydroxy-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-hydroxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential mutagenic effects and interactions with DNA.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-hydroxy-2,6-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can form DNA adducts through its hydroxylamine group, leading to mutations and potential carcinogenic effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: Lacks the fluorine and hydroxyl groups, making it less reactive.
4-Fluoro-2,6-dimethylaniline: Lacks the hydroxyl group, reducing its ability to form DNA adducts.
N-hydroxy-2,6-dimethylaniline: Lacks the fluorine atom, affecting its stability and reactivity.
Uniqueness
4-Fluoro-N-hydroxy-2,6-dimethylaniline is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
478976-70-4 |
|---|---|
Molekularformel |
C8H10FNO |
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3 |
InChI-Schlüssel |
JROFZZPJVPLMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NO)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


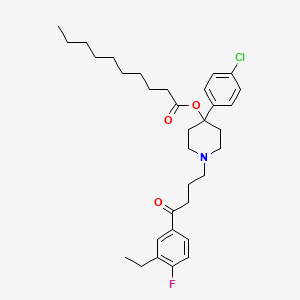



![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
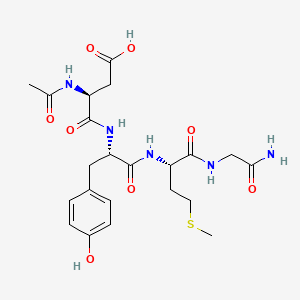

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
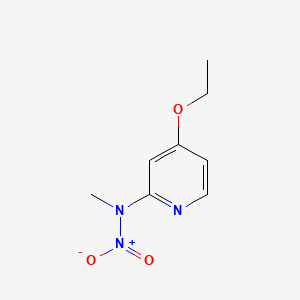
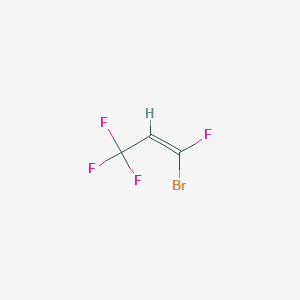
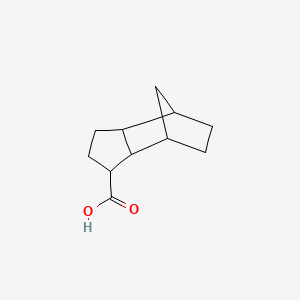
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
